

Synthesis of Uniformly Labeled Adenosine Monophosphate: A Technical Guide

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Compound of Interest

Compound Name: Adenosine monophosphate-
 $^{13}\text{C}_{10,15}\text{N}_5$

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of uniformly labeled adenosine monophosphate (AMP). Uniform isotopic labeling of AMP with stable isotopes, such as ^{13}C and ^{15}N , is a critical technique for a variety of research applications, including structural biology studies by nuclear magnetic resonance (NMR) spectroscopy, metabolic flux analysis, and as a precursor for the synthesis of other labeled biomolecules. This document details both biological and chemo-enzymatic approaches to synthesis, providing structured data, detailed experimental protocols, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Data Presentation: Quantitative Analysis of Labeled AMP Synthesis

The successful synthesis of uniformly labeled AMP is evaluated by several key quantitative parameters: yield, isotopic enrichment, and purity. The following table summarizes representative data for these metrics, compiled from various synthesis and analysis methodologies.

Parameter	Biological Synthesis (from E. coli)	Chemo-enzymatic Synthesis	Commercially Available Standard
Starting Materials	^{13}C -glucose, $^{15}\text{NH}_4\text{Cl}$	Uniformly labeled adenosine, ATP	N/A
Overall Yield	Variable, dependent on extraction and purification efficiency	High (>90% for phosphorylation step) [1]	N/A
Isotopic Enrichment	>95%	>98% for ^{13}C , >96% for ^{15}N	>98% for ^{13}C , 96-98% for ^{15}N
Purity	>95% after purification	>95% after purification	≥95%
Primary Method	Fermentation and extraction	Enzymatic phosphorylation	Proprietary
Key Analytical Methods	Mass Spectrometry, NMR	HPLC, Mass Spectrometry, NMR	HPLC, Mass Spectrometry, NMR

Experimental Protocols

Biological Synthesis of Uniformly Labeled AMP from E. coli

This protocol outlines the production of uniformly labeled AMP by growing *Escherichia coli* in a minimal medium containing ^{13}C -glucose and ^{15}N -ammonium chloride as the sole carbon and nitrogen sources, respectively. The labeled AMP is then extracted and purified from the cellular RNA.

a. Culture Growth and Isotopic Labeling

- Prepare Minimal Medium: Prepare M9 minimal medium. For uniform labeling, substitute standard glucose and ammonium chloride with ^{13}C -glucose (e.g., 4 g/L) and ^{15}N -ammonium chloride (e.g., 1 g/L)[\[2\]](#)[\[3\]](#).

- **Inoculation and Growth:** Inoculate the medium with an appropriate *E. coli* strain (e.g., K-12). Grow the culture at 37°C with shaking until it reaches the late logarithmic phase of growth[3].

- **Cell Harvesting:** Harvest the cells by centrifugation.

b. Extraction of Total RNA

- **Cell Lysis:** Resuspend the cell pellet in a lysis buffer and lyse the cells using a suitable method (e.g., sonication or French press).
- **RNA Precipitation:** Extract total RNA from the cell lysate using a standard protocol, such as a hot phenol-chloroform extraction followed by ethanol precipitation.

c. Hydrolysis of RNA to Mononucleotides

- **Enzymatic Digestion:** Resuspend the purified RNA in a suitable buffer and digest it to its constituent nucleoside monophosphates (NMPs) using a nuclease, such as Nuclease P1.
- **Enzyme Inactivation:** Inactivate the nuclease by heating.

d. Purification of Labeled AMP

- **Chromatographic Separation:** Separate the resulting mixture of NMPs (AMP, GMP, CMP, UMP) using anion-exchange chromatography[4].
- **Elution:** Elute the bound NMPs using a salt gradient (e.g., ammonium bicarbonate). AMP will elute at a specific salt concentration.
- **Desalting and Lyophilization:** Collect the AMP-containing fractions, desalt them (e.g., by dialysis or size-exclusion chromatography), and lyophilize to obtain the purified, uniformly labeled AMP.

Chemo-enzymatic Synthesis of Uniformly Labeled AMP

This method involves the enzymatic phosphorylation of commercially available uniformly labeled adenosine.

a. Starting Material

- Uniformly labeled [^{13}C , ^{15}N]-Adenosine

- Adenosine kinase

- ATP (as a phosphate donor)

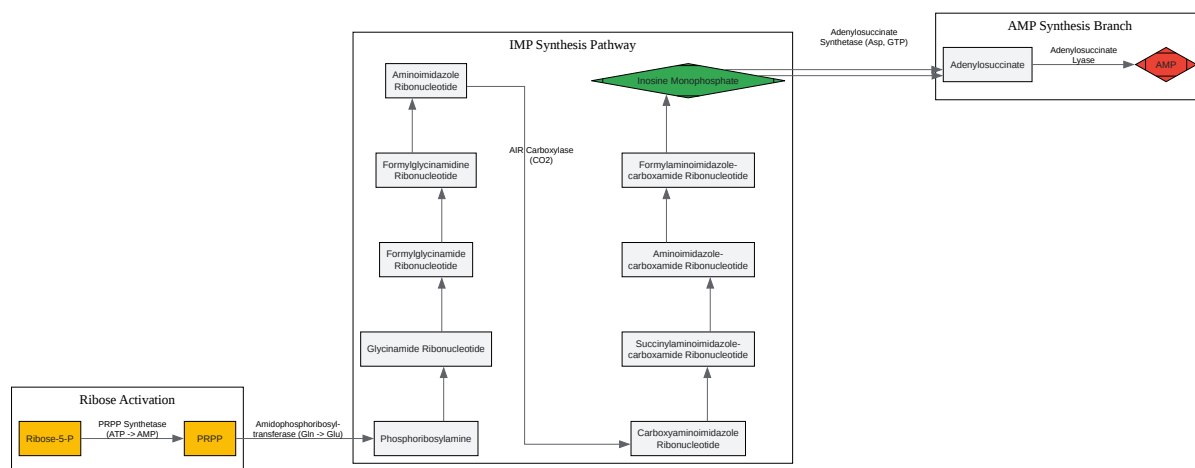
b. Phosphorylation Reaction

- Reaction Setup: In a suitable buffer (e.g., Tris-HCl) containing MgCl_2 , combine uniformly labeled adenosine, a molar excess of ATP, and adenosine kinase[5].
- Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C). Monitor the progress of the reaction by HPLC or TLC. The reaction typically proceeds to high conversion[6].
- Reaction Quenching: Stop the reaction by adding EDTA to chelate the Mg^{2+} ions or by heat inactivation of the enzyme.

c. Purification of Labeled AMP

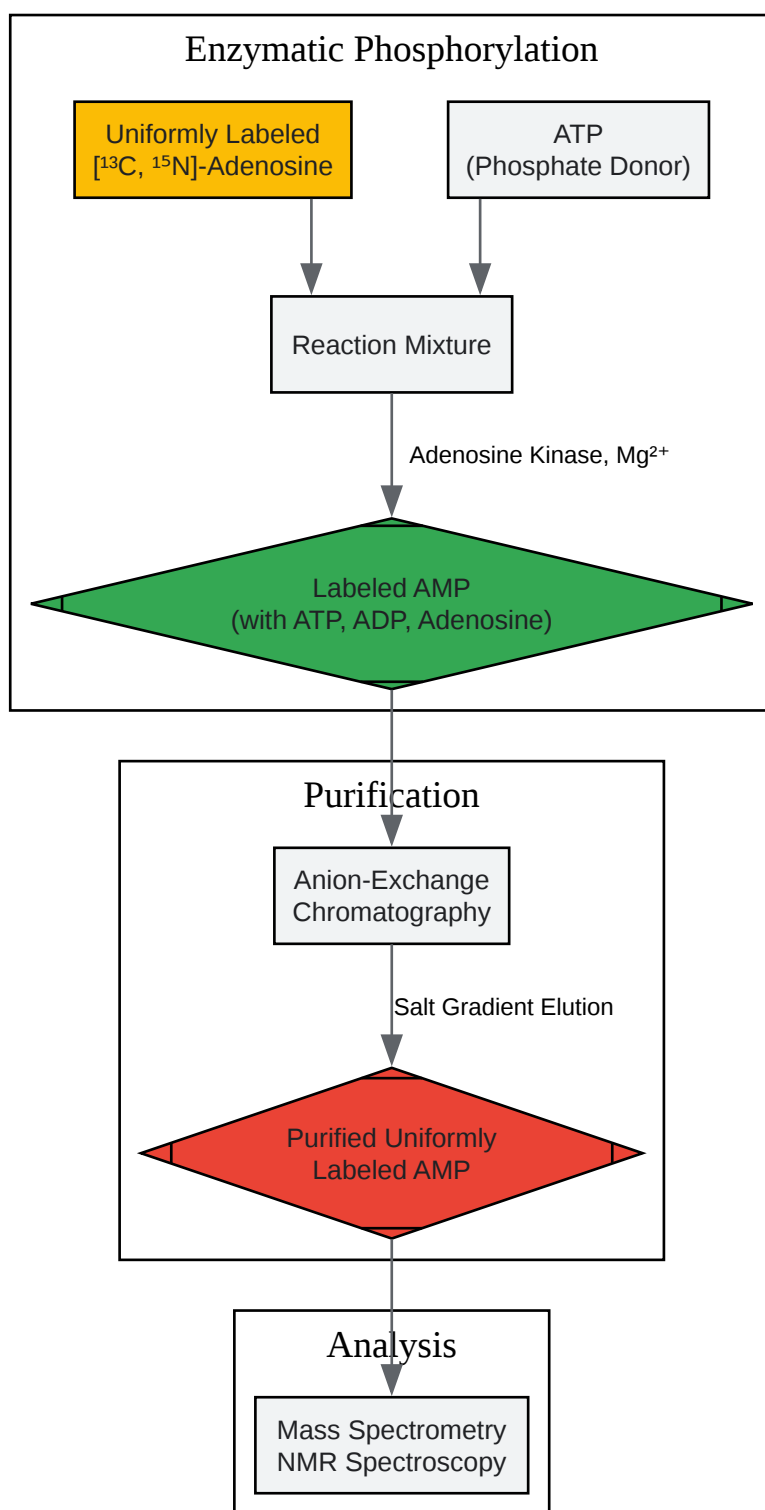
- Chromatographic Separation: Purify the uniformly labeled AMP from the reaction mixture, which will contain unreacted adenosine, ADP, and the newly formed labeled AMP, using anion-exchange chromatography as described in the biological synthesis protocol[4].
- Analysis: Verify the identity and purity of the product using mass spectrometry and NMR spectroscopy[7].

Mandatory Visualizations



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Caption: De Novo Purine Biosynthesis Pathway Leading to AMP.



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Caption: Chemo-enzymatic Synthesis Workflow for Uniformly Labeled AMP.

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